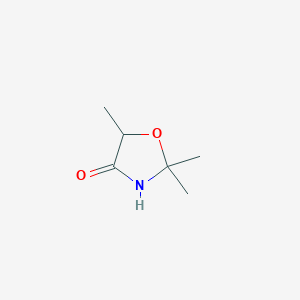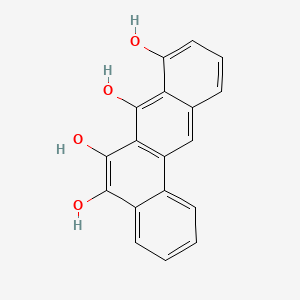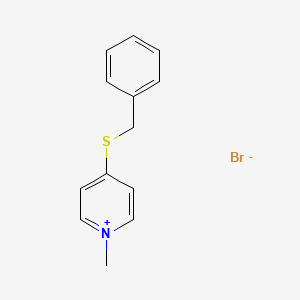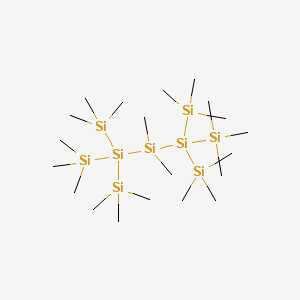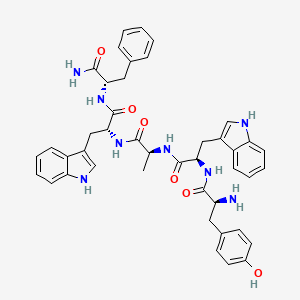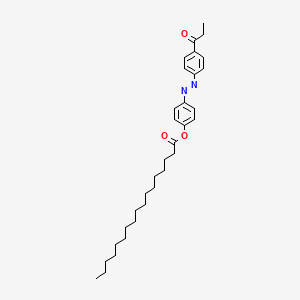
4-Propionyl-4'-n-heptadecanoyloxyazobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Propionyl-4’-n-heptadecanoyloxyazobenzene is an organic compound with the molecular formula C₃₂H₄₆N₂O₃ and a molecular weight of 506.7192 g/mol . This compound belongs to the class of azobenzenes, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings. Azobenzenes are known for their photochromic properties, meaning they can change their structure when exposed to light, making them useful in various applications such as molecular switches and sensors.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Propionyl-4’-n-heptadecanoyloxyazobenzene typically involves the following steps:
Diazotization: Aniline derivatives are converted to diazonium salts using nitrous acid.
Coupling Reaction: The diazonium salt is then coupled with a phenol derivative to form the azobenzene core.
Acylation: The azobenzene core undergoes acylation with propionyl chloride and heptadecanoyl chloride to introduce the propionyl and heptadecanoyloxy groups, respectively.
The reaction conditions often involve the use of acidic or basic catalysts, and the reactions are typically carried out at low temperatures to maintain the stability of the diazonium salts.
Industrial Production Methods
Industrial production of 4-Propionyl-4’-n-heptadecanoyloxyazobenzene follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. Solvent recovery and recycling are also employed to minimize waste and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
4-Propionyl-4’-n-heptadecanoyloxyazobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group (N=N) can lead to the formation of hydrazo compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium dithionite (Na₂S₂O₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are used for bromination and nitration reactions, respectively.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydrazo compounds.
Substitution: Brominated or nitrated azobenzene derivatives.
Applications De Recherche Scientifique
4-Propionyl-4’-n-heptadecanoyloxyazobenzene has a wide range of applications in scientific research:
Chemistry: Used as a photochromic material in the development of molecular switches and sensors.
Biology: Employed in the study of protein-ligand interactions and as a probe for studying cellular processes.
Medicine: Investigated for its potential use in drug delivery systems and as a photosensitizer in photodynamic therapy.
Industry: Utilized in the production of dyes, pigments, and coatings due to its color-changing properties.
Mécanisme D'action
The mechanism of action of 4-Propionyl-4’-n-heptadecanoyloxyazobenzene involves the photoisomerization of the azo group (N=N). Upon exposure to light, the compound undergoes a reversible transformation between the trans and cis isomers. This photoisomerization process can modulate the compound’s interaction with molecular targets, such as proteins and nucleic acids, thereby influencing various biological and chemical processes.
Comparaison Avec Des Composés Similaires
4-Propionyl-4’-n-heptadecanoyloxyazobenzene can be compared with other azobenzene derivatives, such as:
4-Propionyl-4’-n-octadecanoyloxyazobenzene: Similar structure but with an octadecanoyloxy group instead of a heptadecanoyloxy group.
4-Propionyl-4’-n-heptanoyloxyazobenzene: Contains a heptanoyloxy group instead of a heptadecanoyloxy group.
The uniqueness of 4-Propionyl-4’-n-heptadecanoyloxyazobenzene lies in its specific combination of functional groups, which imparts distinct photochromic properties and reactivity compared to other azobenzene derivatives.
Propriétés
| 76204-55-2 | |
Formule moléculaire |
C32H46N2O3 |
Poids moléculaire |
506.7 g/mol |
Nom IUPAC |
[4-[(4-propanoylphenyl)diazenyl]phenyl] heptadecanoate |
InChI |
InChI=1S/C32H46N2O3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-32(36)37-30-25-23-29(24-26-30)34-33-28-21-19-27(20-22-28)31(35)4-2/h19-26H,3-18H2,1-2H3 |
Clé InChI |
VRFWDWVCSYKDIU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCC(=O)OC1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



